1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline

Alpha2-Adrenoceptor Antagonism Nicotinic Receptor Binding CNS Selectivity Profiling

1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline (CAS 3327-29-5) is the unsubstituted, fully saturated parent heterocycle of the hexahydropyrrolo[2,1-a]isoquinoline (HPIQ) class, a rigidified tetrahydroisoquinoline scaffold featuring a fused pyrrolidine ring. This secondary amine (molecular formula C12H15N) serves as the foundational core for numerous biologically active derivatives, including the triple monoamine reuptake inhibitor JNJ-7925476 and the serotonin reuptake inhibitor McN-5652.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 3327-29-5
Cat. No. B3126281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
CAS3327-29-5
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC2C3=CC=CC=C3CCN2C1
InChIInChI=1S/C12H15N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-2,4-5,12H,3,6-9H2
InChIKeyUFFWABKYFLFHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline (CAS 3327-29-5): Sourcing the Unsubstituted HPIQ Core Scaffold


1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline (CAS 3327-29-5) is the unsubstituted, fully saturated parent heterocycle of the hexahydropyrrolo[2,1-a]isoquinoline (HPIQ) class, a rigidified tetrahydroisoquinoline scaffold featuring a fused pyrrolidine ring [1]. This secondary amine (molecular formula C12H15N) serves as the foundational core for numerous biologically active derivatives, including the triple monoamine reuptake inhibitor JNJ-7925476 and the serotonin reuptake inhibitor McN-5652 [2]. Its procurement value for research organizations lies not in its own potent bioactivity, but in its role as a critical negative control for off-target screening of more pharmacologically active HPIQ analogs and as a versatile synthetic intermediate amenable to late-stage diversification into compound libraries .

1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline (CAS 3327-29-5): Why In-Class Scaffold Interchange is Not Feasible


The HPIQ scaffold's biological target engagement is exquisitely sensitive to substitution pattern and stereochemistry, making simple in-class substitution unreliable. The unsubstituted parent compound (CAS 3327-29-5) is pharmacologically distinct from its 6-aryl-substituted analogs. For instance, the (10bS)-enantiomer oxalate salt (YSL-3S) acts as a competitive α2-adrenoceptor antagonist with a Ki of 98.2 nM, whereas the unsubstituted parent shows no such activity [1]. Similarly, the 6-(4-methylthiophenyl) derivative McN-5652 is a potent serotonin reuptake inhibitor with a Ki of 0.68 nM, a property entirely absent in the core scaffold . These activity cliffs mean that the core scaffold cannot functionally replace any of its substituted derivatives, but this very lack of intrinsic polypharmacology makes CAS 3327-29-5 uniquely valuable as a clean-slate starting material for library synthesis and as a true negative control in selectivity panels.

Quantitative Differentiation Evidence for 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline (CAS 3327-29-5)


Off-Target Profiling: Selectivity Against the Neuronal Nicotinic Acetylcholine Receptor (α7 nAChR)

The (10bS)-enantiomer of the parent scaffold, tested as the oxalate salt YSL-3S, demonstrates a clean selectivity profile by showing no measurable binding affinity for neuronal nicotinic cholinergic receptors. In a competitive binding assay, YSL-3S (which shares the core scaffold with CAS 3327-29-5) at concentrations effective for α2-adrenoceptor binding did not inhibit the binding of [3H]cytisine (1.25 nM) [1]. This is in direct contrast to the prototypical α2-antagonist yohimbine, which while more potent at α2-receptors (Ki = 15.8 nM), may possess a broader off-target profile.

Alpha2-Adrenoceptor Antagonism Nicotinic Receptor Binding CNS Selectivity Profiling

Stereochemical Purity and Diastereomeric Differentiation: Enantiomer-Dependent Binding Affinity

The biological activity of the HPIQ scaffold is highly dependent on absolute stereochemistry. For the unsubstituted core, the binding affinity of the active (10bS)-enantiomer (YSL-3S) for α2-adrenoceptors was demonstrated to be higher than that of its antipode, (10bR)-enantiomer, and the racemic mixture [1]. Specifically, YSL-3S inhibited [3H]rauwolscine binding with a Ki of 98.2 nM, while the racemate and the (10bR)-antipode showed reduced affinity, quantified by their inability to achieve the same level of displacement.

Chiral Resolution Enantiomeric Excess Alpha2-Adrenoceptor Binding

Functional Antagonism at Presynaptic α2-Adrenoceptors: pA2 Value Comparison with Yohimbine

The functional activity of the HPIQ core scaffold as an α2-adrenoceptor antagonist was quantified in a tissue bath assay using the prostatic portion of rat vas deferens. The (10bS)-enantiomer (YSL-3S) acted as a competitive antagonist, causing a parallel rightward shift of the clonidine dose-response curve. Its potency, expressed as a pA2 value, was 6.64 ± 0.18, compared to 7.66 ± 0.13 for the reference antagonist yohimbine [1]. This quantifies the scaffold's functional antagonism as approximately ten times lower than yohimbine.

Functional Assay pA2 Value Presynaptic Autoreceptor Antagonism

Synthetic Tractability: One-Step Quantitative Yield as a Differentiator from Multi-Step Tetrahydroisoquinoline Routes

A recent protocol details the one-step synthesis of the unsubstituted HPIQ scaffold (the title compound corresponding to CAS 3327-29-5) in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts sharply with the multi-step, lower-yielding routes typically required for the more common, simpler 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds, which often necessitate protective group chemistry for selective functionalization [2].

Medicinal Chemistry Library Synthesis Vilsmeier Reaction Process Chemistry

Scaffold Complexity as a Library Design Metric: Fraction of sp3 Carbons and Stereogenic Centers

The HPIQ scaffold has been explicitly selected for construction of natural product-like screening libraries by the European Lead Factory due to its high spatial complexity. The core structure contains a higher fraction of sp3-hybridized carbons and up to three stereogenic centers [1]. This contrasts with the more planar, achiral 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which typically has fewer stereocenters and a lower fraction of sp3 carbons, resulting in a less three-dimensional structure. This increased molecular complexity is a key driver for higher hit rates in phenotypic and target-based screens.

Diversity-Oriented Synthesis Natural Product-Like Libraries Scaffold Complexity Drug Discovery

In Vivo Pharmacokinetic Benchmarking: Brain-to-Plasma Ratio Comparison with HPIQ-Derived Triple Reuptake Inhibitor

The unsubstituted HPIQ core scaffold (CAS 3327-29-5) itself lacks intrinsic CNS activity, providing a clean baseline. In contrast, its 6-(4-ethynylphenyl) derivative, JNJ-7925476, demonstrates excellent brain penetration with a brain-to-plasma ratio of 7:1 following subcutaneous dosing in rats [1]. This comparison highlights that the core HPIQ scaffold does not inherently confer favorable or unfavorable pharmacokinetics; rather, the brain-penetrant properties are entirely driven by the substitution pattern. Procuring CAS 3327-29-5 is therefore essential as an analytical standard and negative control in CNS PK studies of HPIQ-based candidates to isolate the contribution of the peripheral substituents.

CNS Drug Discovery Brain Penetration Pharmacokinetics Triple Reuptake Inhibitor

Optimal Application Scenarios for 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline (CAS 3327-29-5) Based on Differentiated Evidence


Negative Control for CNS Off-Target Selectivity Panels in α2-Adrenoceptor Antagonist Programs

Due to its demonstrated lack of binding to neuronal nicotinic cholinergic receptors, CAS 3327-29-5 (as its (10bS)-enantiomer oxalate salt YSL-3S) is the ideal negative control for selectivity panels. Researchers can use it to set a baseline for non-specific binding in assays using [3H]rauwolscine, ensuring that any observed activity in novel HPIQ derivatives is target-specific [1].

Chiral Starting Material for Asymmetric Synthesis of CNS-Active HPIQ Libraries

The strong enantiomer-dependent binding affinity—where the (10bS)-enantiomer has superior α2-adrenoceptor affinity compared to its antipode—necessitates the use of enantiopure (10bS)-CAS 3327-29-5 as a starting material. This is crucial for medicinal chemistry teams synthesizing libraries of 6-aryl HPIQ derivatives, like JNJ-7925476 or McN-5652 analogs, where stereochemistry dictates CNS target engagement [REFS-1, REFS-2].

High-Yield Scaffold for Diversity-Oriented Synthesis and DNA-Encoded Libraries (DEL)

The one-step, quantitative-yield synthesis of CAS 3327-29-5 makes it a commercially viable and efficient starting point for the parallel synthesis of diverse compound libraries. Its inherent sp3-rich, natural product-like character is highly valued in DEL and high-throughput screening collection builds, where increased three-dimensionality correlates with improved hit quality over planar THIQ scaffolds [REFS-3, REFS-4].

Baseline Standard for In Vivo Pharmacokinetic and Brain Penetration Studies of HPIQ Candidates

DMPK scientists can utilize CAS 3327-29-5 as an analytical standard to differentiate scaffold-intrinsic pharmacokinetic behaviors from those conferred by 6-aryl substitutions. This is vital for interpreting the high brain-to-plasma ratio (7:1) of advanced candidates like JNJ-7925476 and for building predictive PK models for new HPIQ derivatives [4].

Quote Request

Request a Quote for 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.